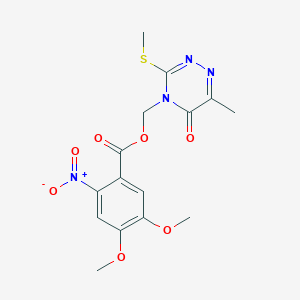

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4,5-dimethoxy-2-nitrobenzoate

Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4,5-dimethoxy-2-nitrobenzoate" is a heterocyclic organic molecule featuring a 1,2,4-triazin core substituted with methyl and methylthio groups at positions 6 and 3, respectively. The triazin ring is fused to a benzoate ester moiety substituted with dimethoxy and nitro groups at positions 4,5 and 2. Its synthesis likely involves multi-step reactions, including triazin ring formation and esterification of the benzoic acid derivative.

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4,5-dimethoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O7S/c1-8-13(20)18(15(27-4)17-16-8)7-26-14(21)9-5-11(24-2)12(25-3)6-10(9)19(22)23/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANZXABIZOUFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4,5-dimethoxy-2-nitrobenzoate is a complex organic molecule that incorporates a triazine core and various functional groups. This structure suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 440.49 g/mol. The presence of a methylthio group and a benzoate moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to arise from its interaction with specific enzymes or receptors within living organisms. The triazine ring and methylthio group may facilitate binding to these targets, potentially leading to modulation of their activity. The pathways involved could include:

- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor modulation : It may interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : Research has shown that compounds with triazine structures often display antibacterial properties. For instance, derivatives have been tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been suggested through docking studies that indicate interactions with COX-2 enzymes, which are crucial in inflammatory responses .

- Anticancer Potential : Similar compounds in the triazine family have demonstrated anticancer activities, suggesting that this compound may also possess similar properties .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various triazine derivatives, including the compound . Results indicated significant inhibition against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Staphylococcus aureus | 14 |

These findings support the hypothesis that the compound could serve as a potential antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, the compound was subjected to an assay measuring inhibition of COX-2 activity. The results indicated a dose-dependent inhibition:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This suggests that higher concentrations of the compound significantly reduce COX-2 activity, highlighting its potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar triazine derivatives is useful:

| Compound Type | Biological Activity | Structural Features |

|---|---|---|

| Triazole Derivatives | Antifungal, Antibacterial | Five-membered ring with nitrogen atoms |

| Sulfonamide Antibiotics | Antibacterial | Sulfonamide group attached to aromatic rings |

| Benzothiazole Compounds | Anticancer, Antimicrobial | Benzene ring fused with thiazole |

The distinct combination of functional groups in This compound may confer unique biological activities not present in other classes of compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally related triazin derivatives and substituted benzoates (Table 1). Key analogs include sulfonylurea herbicides and nitrobenzoate-containing molecules, which share overlapping functional groups or scaffolds.

Table 1: Structural and Functional Comparison

Key Observations

Triazin Core Variations :

- The target compound’s 1,2,4-triazin scaffold differs from the 1,3,5-triazin analogs in sulfonylurea herbicides (e.g., metsulfuron methyl ester) . The 1,2,4-triazin system, with a keto group at position 5, may confer distinct electronic properties and reactivity compared to 1,3,5-triazins, which are stabilized by symmetric substitution patterns.

- The methylthio group at position 3 is rare in commercial herbicides but resembles the methylthio-substituted MFR-a cofactor involved in microbial one-carbon metabolism .

Benzoate Substituent Effects: The 2-nitro group on the benzoate moiety distinguishes the target compound from sulfonylurea herbicides, which feature sulfonylurea linkages. The 4,5-dimethoxy substitution parallels the 3,4,5-trimethoxy patterns in synthetic benzoates (e.g., ), which are often associated with membrane permeability or kinase inhibition .

However, the absence of a sulfonylurea bridge may necessitate alternative modes of action . The nitro group could confer phytotoxic effects, as seen in nitroaromatic herbicides like dinoseb, though toxicity profiles may vary significantly .

Research Findings and Mechanistic Insights

- Sulfonylurea Herbicides: These inhibit ALS, a key enzyme in branched-chain amino acid biosynthesis. The target compound’s triazin core could interact with ALS similarly, but its nitrobenzoate ester might alter binding kinetics or specificity .

- MFR-a Cofactor Analogy: The methylthio group in MFR-a is critical for formylation reactions in methanogens. The target compound’s methylthio-triazin moiety might participate in redox or methyl-transfer reactions, though this remains speculative .

- Similarity Coefficient Analysis : Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows moderate similarity (estimated 0.4–0.6) to sulfonylureas due to shared triazin and ester motifs. However, the nitro group reduces similarity to typical ALS inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.